molecular formula C7H6BrFO B2675090 3-Bromo-2-fluoro-4-methylphenol CAS No. 1805554-64-6

3-Bromo-2-fluoro-4-methylphenol

Cat. No.: B2675090
CAS No.: 1805554-64-6
M. Wt: 205.026
InChI Key: QDYVLIDJJDWKEP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylphenol is a phenolic compound that belongs to the group of halophenols. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenol ring. This compound has a molecular formula of C7H6BrFO and a molecular weight of 205.026 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-methylphenol typically involves the bromination and fluorination of a methylphenol precursor. One common method involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol, followed by bromination to yield the desired compound . The reaction conditions often include the use of bromine and hydrogen peroxide at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous bromination processes where the reaction materials are accurately measured and mixed in reactors. The reaction mixture is maintained for a specific period to achieve complete reaction, followed by separation and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

3-Bromo-2-fluoro-4-methylphenol is utilized in several scientific research fields:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties and as a building block in drug discovery.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms (bromine and fluorine) can enhance the compound’s reactivity and binding affinity to target proteins, potentially leading to inhibitory or modulatory effects on enzymatic activities .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Bromo-4-fluoro-6-methylphenol

Comparison: 3-Bromo-2-fluoro-4-methylphenol is unique due to the simultaneous presence of bromine and fluorine atoms on the phenol ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The presence of both halogens can enhance its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYVLIDJJDWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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